molecular formula C5H5FN2 B1339254 5-Fluoro-2-methylpyrimidine CAS No. 54376-50-0

5-Fluoro-2-methylpyrimidine

Cat. No.: B1339254
CAS No.: 54376-50-0
M. Wt: 112.1 g/mol
InChI Key: PHMCZHCYHMGMLP-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylpyrimidine is a fluorinated pyrimidine derivative with the molecular formula C5H5FN2 It is a heterocyclic aromatic compound that contains both nitrogen and fluorine atoms in its structure

Mechanism of Action

Target of Action

5-Fluoro-2-methylpyrimidine is a fluorinated derivative of pyrimidines . The primary targets of this compound are nucleotide synthetic enzymes such as thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis and repair, making it a significant target for anticancer drugs .

Mode of Action

The compound exerts its effects by inhibiting essential biosynthetic processes and by being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function . It is also known to affect cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Biochemical Pathways

This compound affects multiple biological signaling pathways. It modulates cancer-related pathways and has been implicated in the inhibition of RNA- and DNA-modifying enzymes . It also impacts the Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Pharmacokinetics

The pharmacokinetics of this compound is complex due to its substantial first-pass catabolism by cytidine deaminase (CD) . The oral bioavailability of the compound alone is approximately 4% . Coadministration with a cd inhibitor can significantly increase exposure to the compound and improve its oral bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of DNA and RNA synthesis. This results in the disruption of cell growth and division, leading to cell death . It also affects various cellular behaviors, including apoptosis and autophagy .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methylpyrimidine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes it interacts with is thymidylate synthase, which is essential for DNA synthesis. The compound inhibits thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate from deoxyuridine monophosphate . Additionally, this compound interacts with RNA modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, leading to alterations in RNA structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, this compound has been shown to inhibit cell proliferation by disrupting DNA and RNA synthesis . This disruption leads to cell cycle arrest and apoptosis. Moreover, the compound affects gene expression by inhibiting the activity of RNA polymerases and other transcription factors, resulting in altered transcriptional profiles . These cellular effects highlight the potential of this compound as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through the inhibition of thymidylate synthase, which is critical for DNA synthesis . By binding to the active site of the enzyme, this compound prevents the conversion of deoxyuridine monophosphate to thymidine monophosphate, leading to a depletion of thymidine triphosphate and subsequent DNA damage . Additionally, the compound interacts with RNA modifying enzymes, inhibiting their activity and leading to changes in RNA structure and function . These interactions collectively contribute to the cytotoxic effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a reduction in its efficacy and potency. Long-term exposure to this compound has been associated with sustained inhibition of DNA and RNA synthesis, resulting in prolonged cell cycle arrest and apoptosis . These temporal effects underscore the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound has been shown to inhibit tumor growth and proliferation without causing significant toxicity . At higher doses, this compound can induce toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve a therapeutic window that maximizes efficacy while minimizing toxicity. Studies in animal models have also identified threshold effects, where a certain dosage is required to achieve a significant therapeutic response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is its conversion to 5-fluoro-2’-deoxyuridine-5’-monophosphate, which inhibits thymidylate synthase . This conversion is catalyzed by thymidine phosphorylase and other related enzymes. Additionally, this compound can be incorporated into RNA and DNA, leading to the formation of fluorinated nucleotides that disrupt nucleic acid structure and function . These metabolic pathways contribute to the compound’s cytotoxic effects and its potential as an anticancer agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can be distributed to different cellular compartments, including the nucleus and mitochondria . Binding proteins such as thymidine kinase and nucleoside diphosphate kinase play a role in the intracellular distribution and accumulation of the compound . These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA and RNA synthesis . Targeting signals and post-translational modifications, such as phosphorylation, can influence the localization of this compound to specific compartments or organelles . For example, phosphorylation by nucleoside diphosphate kinase can direct the compound to the mitochondria, where it can disrupt mitochondrial DNA synthesis and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylpyrimidine typically involves the reaction of ethyl formate and ethyl fluoroacetate with potassium tert-butoxide in an alkaline medium. This reaction produces an intermediate, which is then reacted with acetamidine hydrochloride to form this compound-4(3H)-ketone. The final step involves chlorination using phosphorus oxychloride and an organic base as an additive to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phosphorus oxychloride, potassium tert-butoxide, and acetamidine hydrochloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Fluoro-2-methylpyrimidine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated pyrimidines.

Properties

IUPAC Name

5-fluoro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMCZHCYHMGMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570057
Record name 5-Fluoro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54376-50-0
Record name 5-Fluoro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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